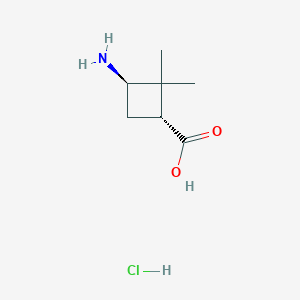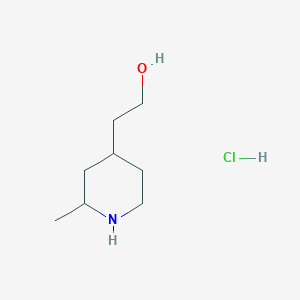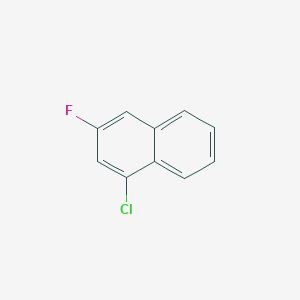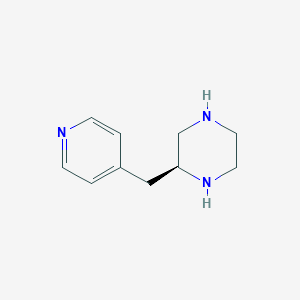
2,3-Dimethylquinoxalin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoxaline core with two methyl groups at positions 2 and 3, and a hydroxyl group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with diketones. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the quinoxaline ring, followed by hydroxylation at the 5-position . Another approach involves the use of transition-metal-free catalysis, which has been shown to be effective in synthesizing quinoxaline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline-5-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,3-Dimethylquinoxalin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication and repair processes. The hydroxyl group at the 5-position plays a crucial role in its binding affinity to target molecules, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum biological activities.
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry
Uniqueness
2,3-Dimethylquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
56183-38-1 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2,3-dimethylquinoxalin-5-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)12-10-8(11-6)4-3-5-9(10)13/h3-5,13H,1-2H3 |
InChI-Schlüssel |
NHUNVOXWVPUSBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


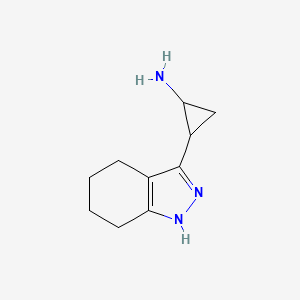
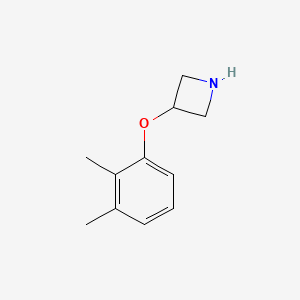

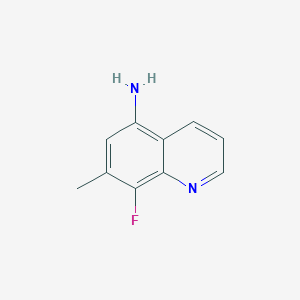
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)
![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
